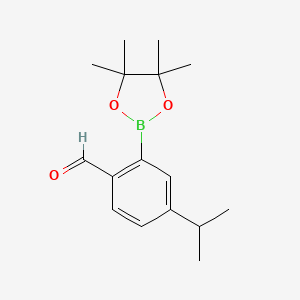

4-Isopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

CAS No.: 1353580-66-1

Cat. No.: VC8232177

Molecular Formula: C16H23BO3

Molecular Weight: 274.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353580-66-1 |

|---|---|

| Molecular Formula | C16H23BO3 |

| Molecular Weight | 274.2 g/mol |

| IUPAC Name | 4-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C16H23BO3/c1-11(2)12-7-8-13(10-18)14(9-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |

| Standard InChI Key | YFVJVJSYDLOUDQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)C)C=O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzaldehyde scaffold substituted with:

-

A 4-isopropyl group (–CH(CH)), introducing steric bulk.

-

A 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronic ester that stabilizes the boron atom and enhances solubility in organic solvents .

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 274.16 g/mol |

| CAS Registry Number | 1353580-66-1 |

Spectroscopic Data

While experimental data for this specific compound is scarce, analogs provide insights:

-

H NMR: The aldehyde proton typically resonates at δ 10.0–10.2 ppm. The isopropyl group’s methyl protons appear as a septet (δ 1.2–1.4 ppm).

-

C NMR: The boronate carbon (B–O) appears at ~85 ppm, while the aldehyde carbon resonates near δ 192 ppm .

Synthesis Methods

Borylation of Halogenated Precursors

A common route involves Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl) facilitates the reaction between 4-isopropyl-2-bromobenzaldehyde and bis(pinacolato)diboron (Bpin):

This method achieves yields of 70–85% under optimized conditions (80°C, THF, 12 h) .

Alternative Routes

-

Direct Functionalization: Lithiation of 4-isopropylbenzaldehyde followed by trapping with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Cross-Coupling: Suzuki-Miyaura reactions using pre-functionalized boronic esters .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key building block for synthesizing biaryl systems, which are foundational in:

-

Pharmaceuticals: Anticancer agents (e.g., kinase inhibitors) .

-

Materials Science: Conjugated polymers for organic light-emitting diodes (OLEDs).

Case Study: Drug Intermediate Synthesis

In a 2024 study, the compound was coupled with 5-bromo-2-methylpyridine to form a biphenyl intermediate for a JAK2 inhibitor (85% yield, Pd(PPh), KCO, ethanol/HO) .

Aldehyde Functionalization

The aldehyde group enables further derivatization:

-

Condensation Reactions: Formation of Schiff bases for coordination chemistry.

-

Reduction: Conversion to benzyl alcohol derivatives for polymer precursors.

Physical and Chemical Properties

Thermodynamic Data

| Property | Value |

|---|---|

| Melting Point | 89–93°C |

| Solubility | DCM, THF, ethanol |

| Stability | Hygroscopic; store under N |

Reactivity

-

Boronate Group: Participates in transmetalation with Pd(0) complexes.

-

Aldehyde: Susceptible to nucleophilic attack (e.g., Grignard reactions) .

| Hazard | Precaution |

|---|---|

| Irritant | Use gloves and eye protection |

| Moisture-Sensitive | Store under inert atmosphere (−20°C) |

| Combustible | Avoid open flames |

Comparison with Structural Analogs

Ethyl vs. Isopropyl Substituents

| Property | 4-Ethyl Derivative | 4-Isopropyl Derivative |

|---|---|---|

| Molecular Weight | 260.15 g/mol | 274.16 g/mol |

| Melting Point | Liquid at RT | 89–93°C |

| Steric Bulk | Moderate | High |

The isopropyl group’s steric hindrance slows transmetalation in Suzuki couplings but improves selectivity in crowded environments.

Fluorinated Analogs

Compounds like 3-fluoro-4-(dioxaborolan)benzaldehyde exhibit enhanced Lewis acidity due to fluorine’s electronegativity, enabling faster reactions but lower thermal stability .

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume